
Maohuoside B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Maohuoside B is a flavonoid compound isolated from the plant Epimedium koreanum Nakai. It is known for its various biological activities and potential therapeutic applications. The compound is part of a group of flavonoids that contribute to the medicinal properties of the plant, which has been traditionally used in Chinese medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Maohuoside B can be synthesized through various chemical reactions involving the flavonoid backbone. The synthesis typically involves the glycosylation of the flavonoid core with specific sugar moieties under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the glycosylation process.
Industrial Production Methods: Industrial production of this compound involves the extraction and purification from the plant Epimedium koreanum Nakai. The process includes:
Extraction: Using solvents such as ethanol or methanol to extract the flavonoids from the plant material.
Purification: Employing techniques like high-performance liquid chromatography (HPLC) to isolate and purify this compound from other flavonoids and impurities.
Analyse Chemischer Reaktionen
Types of Reactions: Maohuoside B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the flavonoid structure, leading to different derivatives.
Substitution: Substitution reactions can occur on the flavonoid core, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can produce dihydroflavonoids.
Wissenschaftliche Forschungsanwendungen
Maohuoside B has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study flavonoid chemistry and reactions.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and osteogenic activities.
Industry: Utilized in the development of nutraceuticals and functional foods due to its bioactive properties.
Wirkmechanismus
Maohuoside B exerts its effects through various molecular targets and pathways. It is known to:
Modulate signaling pathways: Such as the BMP and MAPK pathways, which are involved in bone formation and cellular differentiation.
Interact with enzymes: Inhibiting or activating specific enzymes that play roles in oxidative stress and inflammation.
Bind to receptors: Affecting receptor-mediated signaling and cellular responses.
Vergleich Mit ähnlichen Verbindungen
Maohuoside B is unique among flavonoids due to its specific glycosylation pattern and biological activities. Similar compounds include:
Icariin: Another flavonoid from Epimedium species with similar osteogenic and antioxidant properties.
Epimedin A, B, and C: Flavonoids with different glycosylation patterns but similar biological activities.
Maohuoside A: A closely related compound with similar but distinct biological effects.
This compound stands out due to its specific molecular structure and the resulting unique biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C39H50O20 |
|---|---|
Molekulargewicht |
838.8 g/mol |
IUPAC-Name |
3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C39H50O20/c1-14(2)5-10-18-20(54-38-30(49)27(46)24(43)21(12-40)55-38)11-19(42)23-26(45)36(34(57-35(18)23)16-6-8-17(52-4)9-7-16)59-37-32(51)29(48)33(15(3)53-37)58-39-31(50)28(47)25(44)22(13-41)56-39/h5-9,11,15,21-22,24-25,27-33,37-44,46-51H,10,12-13H2,1-4H3/t15-,21+,22+,24+,25+,27-,28-,29-,30+,31+,32+,33-,37-,38+,39-/m0/s1 |
InChI-Schlüssel |
OKHNHLLCQFISIQ-RBLYEMSNSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)O)OC6C(C(C(C(O6)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



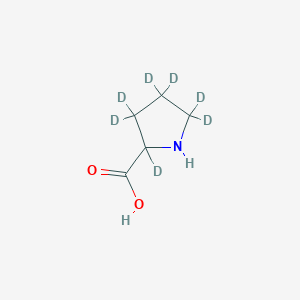
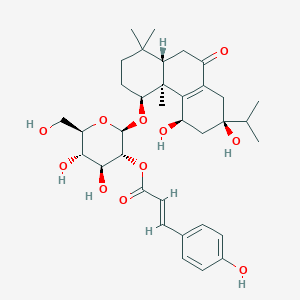
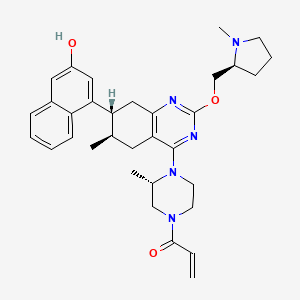

![(1R,3Z,7E,11R)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene](/img/structure/B12405479.png)
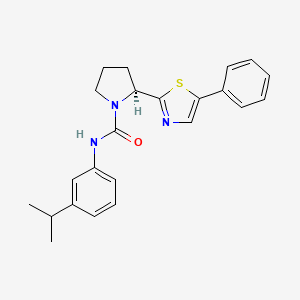
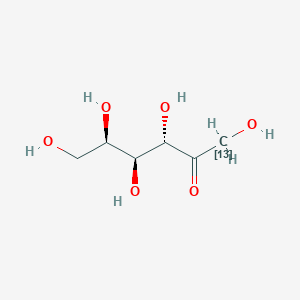

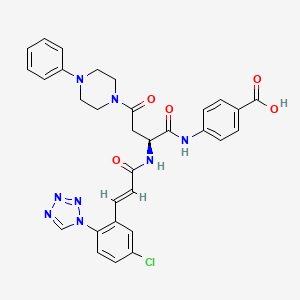
![4-[[4-(3,4-dichloroanilino)-6-(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonamide](/img/structure/B12405512.png)



